molecular formula C84H80O42 B10800926 Bcecf AM

Bcecf AM

Cat. No.: B10800926
M. Wt: 1761.5 g/mol
InChI Key: JBGGWLORWOIHKM-UHFFFAOYSA-N
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Description

2’,7’-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester, commonly known as BCECF-AM, is a widely used fluorescent dye. It is particularly popular as a pH indicator for measuring intracellular pH levels. BCECF-AM is a cell-permeant compound that becomes fluorescent upon hydrolysis by intracellular esterases, making it an excellent tool for non-invasive pH measurements in live cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCECF-AM involves the esterification of 2’,7’-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) with acetoxymethyl (AM) groups. This modification renders the molecule cell-permeant. The reaction typically involves the use of anhydrous solvents and protective groups to ensure the stability of the intermediate compounds. The reaction conditions often include:

    Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile

    Catalyst: Acidic or basic catalysts depending on the specific reaction step

    Temperature: Room temperature to slightly elevated temperatures (20-40°C)

    Protective Groups: To prevent unwanted side reactions

Industrial Production Methods

Industrial production of BCECF-AM follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

BCECF-AM primarily undergoes hydrolysis reactions. Upon entering the cell, intracellular esterases hydrolyze the acetoxymethyl ester groups, converting BCECF-AM into its fluorescent form, BCECF .

Common Reagents and Conditions

    Reagents: Intracellular esterases

    Conditions: Physiological conditions (pH 7.0-7.4, 37°C)

Major Products

The major product of the hydrolysis reaction is BCECF, which is fluorescent and can be used to measure intracellular pH levels .

Scientific Research Applications

BCECF-AM has a wide range of applications in scientific research, including:

    Chemistry: Used as a pH indicator in various chemical reactions and processes.

    Biology: Widely used to measure intracellular pH in live cells, aiding in the study of cellular processes such as cell growth, calcium regulation, and enzymatic activity.

    Medicine: Utilized in diagnostic assays to monitor cell viability and function.

    Industry: Applied in the development of biosensors and other analytical tools .

Mechanism of Action

BCECF-AM is non-fluorescent until it enters the cell. Once inside, intracellular esterases cleave the acetoxymethyl ester groups, converting BCECF-AM into BCECF. BCECF is a fluorescent compound that emits light when excited at specific wavelengths. The fluorescence intensity is pH-dependent, allowing for accurate measurement of intracellular pH levels .

Comparison with Similar Compounds

BCECF-AM is often compared with other pH indicators such as:

Conclusion

BCECF-AM is a versatile and widely used fluorescent dye with applications in various fields of scientific research. Its ability to measure intracellular pH non-invasively makes it an invaluable tool in both basic and applied sciences.

Properties

Molecular Formula

C84H80O42

Molecular Weight

1761.5 g/mol

IUPAC Name

acetyloxymethyl 3',6'-bis(acetyloxymethoxy)-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-bis(acetyloxymethoxy)-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate

InChI

InChI=1S/2C42H40O21/c1-22(43)52-17-57-34-15-36-32(13-27(34)7-10-38(48)59-19-54-24(3)45)42(31-9-6-29(12-30(31)41(51)63-42)40(50)61-21-56-26(5)47)33-14-28(8-11-39(49)60-20-55-25(4)46)35(16-37(33)62-36)58-18-53-23(2)44;1-22(43)52-17-57-34-15-36-32(12-27(34)7-10-38(48)59-19-54-24(3)45)42(31-14-29(6-9-30(31)41(51)63-42)40(50)61-21-56-26(5)47)33-13-28(8-11-39(49)60-20-55-25(4)46)35(16-37(33)62-36)58-18-53-23(2)44/h2*6,9,12-16H,7-8,10-11,17-21H2,1-5H3

InChI Key

JBGGWLORWOIHKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC1=CC2=C(C=C1CCC(=O)OCOC(=O)C)C3(C4=C(C=C(C=C4)C(=O)OCOC(=O)C)C(=O)O3)C5=C(O2)C=C(C(=C5)CCC(=O)OCOC(=O)C)OCOC(=O)C.CC(=O)OCOC1=CC2=C(C=C1CCC(=O)OCOC(=O)C)C3(C4=C(C=CC(=C4)C(=O)OCOC(=O)C)C(=O)O3)C5=C(O2)C=C(C(=C5)CCC(=O)OCOC(=O)C)OCOC(=O)C

Origin of Product

United States

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